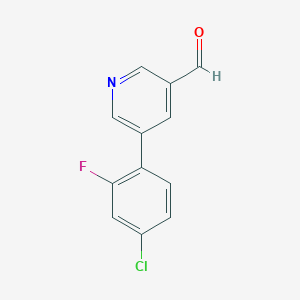

5-(4-Chloro-2-fluorophenyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1346691-91-5 |

|---|---|

Molecular Formula |

C12H7ClFNO |

Molecular Weight |

235.64 g/mol |

IUPAC Name |

5-(4-chloro-2-fluorophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H7ClFNO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-7H |

InChI Key |

CWEAPTIFIPJIIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 5 4 Chloro 2 Fluorophenyl Nicotinaldehyde

Strategic Retrosynthetic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 5-(4-chloro-2-fluorophenyl)nicotinaldehyde, the most logical disconnection is at the C-C bond between the pyridine (B92270) and the phenyl rings. This disconnection simplifies the target molecule into two more readily accessible building blocks: a functionalized nicotinaldehyde derivative and a 4-chloro-2-fluorophenyl subunit.

This retrosynthetic approach leads to two primary synthons: a 5-halonicotinaldehyde (where the halogen acts as a leaving group in a cross-coupling reaction) and a 4-chloro-2-fluorophenyl organometallic reagent (such as a boronic acid or a Grignard reagent). The forward synthesis would then involve a suitable carbon-carbon bond-forming reaction to couple these two fragments.

Precursor Synthesis and Advanced Intermediate Preparation

The successful synthesis of the target molecule hinges on the efficient preparation of the key precursors identified in the retrosynthetic analysis.

Synthesis of 4-Chloro-2-fluorophenyl Subunits

A versatile and commonly used precursor for the 4-chloro-2-fluorophenyl subunit is 4-chloro-2-fluorophenylboronic acid. The synthesis of this key intermediate typically starts from a commercially available aniline (B41778) derivative.

A common synthetic route begins with 4-chloro-2-fluoroaniline (B1294793). This starting material can be converted to 1-bromo-4-chloro-2-fluorobenzene (B27433) via a Sandmeyer-type reaction. This involves the diazotization of the aniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. chemicalbook.comgoogle.comgoogle.com

Once 1-bromo-4-chloro-2-fluorobenzene is obtained, it can be converted to the desired 4-chloro-2-fluorophenylboronic acid. A standard method involves a lithium-halogen exchange followed by borylation. The bromo-derivative is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78°C) to generate an aryllithium intermediate. This intermediate is then quenched with a boron electrophile, typically trimethyl borate, followed by acidic workup to yield 4-chloro-2-fluorophenylboronic acid. chemicalbook.com

Alternatively, a Grignard reagent can be prepared from 1-bromo-4-chloro-2-fluorobenzene by reacting it with magnesium metal in an ethereal solvent. ossila.com This Grignard reagent can then be used in subsequent coupling reactions.

Table 1: Synthesis of 4-Chloro-2-fluorophenylboronic acid

| Starting Material | Key Intermediate | Final Product | Key Reactions |

|---|---|---|---|

| 4-Chloro-2-fluoroaniline | 1-Bromo-4-chloro-2-fluorobenzene | 4-Chloro-2-fluorophenylboronic acid | Diazotization (Sandmeyer reaction), Lithium-halogen exchange, Borylation |

Preparation of Functionalized Nicotinaldehyde Building Blocks

For the pyridine portion of the molecule, a halogenated nicotinaldehyde is the ideal coupling partner. 5-Bromonicotinaldehyde is a commercially available and frequently utilized building block for such cross-coupling reactions. Its bromine atom at the 5-position is well-suited to participate in palladium-catalyzed bond formation.

Should a custom synthesis be required, various methods exist for the preparation of 5-halonicotinaldehydes. These often involve multi-step sequences starting from more common pyridine derivatives, followed by halogenation and functional group manipulations to introduce the aldehyde moiety.

Key Bond-Forming Reactions

The cornerstone of the synthesis of this compound is the formation of the carbon-carbon bond between the two aromatic rings. Several powerful cross-coupling methodologies are available for this transformation.

Carbon-Carbon Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling, Grignard Chemistry)

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction that is ideally suited for this synthesis. This reaction involves the coupling of an organoboron compound (the 4-chloro-2-fluorophenylboronic acid) with an organohalide (the 5-bromonicotinaldehyde) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-bromonicotinaldehyde) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (4-chloro-2-fluorophenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions for high yield and purity. nih.gov

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that could be employed. This method utilizes an organozinc reagent, which could be prepared from the corresponding Grignard or organolithium species of the 4-chloro-2-fluorophenyl subunit. Organozinc compounds are often highly reactive and can provide excellent yields in cross-coupling reactions. youtube.com

Grignard Chemistry:

While palladium-catalyzed reactions are often preferred for their functional group tolerance, a Grignard-based coupling is also a viable option. The Grignard reagent of the 4-chloro-2-fluorophenyl subunit could potentially be coupled with 5-bromonicotinaldehyde, typically with a nickel or palladium catalyst to facilitate the cross-coupling. rsc.org However, the high reactivity of Grignard reagents may require careful protection of the aldehyde functional group on the nicotinaldehyde precursor.

Table 2: Comparison of Key Bond-Forming Reactions

| Reaction | Organometallic Reagent | Halide Partner | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl halide | Palladium | High functional group tolerance, mild conditions, commercially available reagents | May require careful optimization of base and ligand |

| Negishi Coupling | Organozinc reagent | Aryl halide | Palladium or Nickel | High reactivity of organozinc reagent | Organozinc reagents can be moisture sensitive |

| Grignard Coupling | Grignard reagent | Aryl halide | Nickel or Palladium | Readily available Grignard reagents | Low functional group tolerance, potential for side reactions |

Introduction and Manipulation of Halogen Atoms on Aromatic Rings (e.g., Halogenation, Fluorination Methods)

The strategic placement of halogen atoms on both aromatic rings is crucial for the synthesis and final structure of the target molecule.

Halogenation of the Phenyl Ring:

The synthesis of the 4-chloro-2-fluorophenyl subunit relies on the precise introduction of chlorine, fluorine, and bromine atoms. As previously mentioned, the synthesis of 1-bromo-4-chloro-2-fluorobenzene from 4-chloro-2-fluoroaniline is a key step. This transformation is a classic example of introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.

Direct halogenation of substituted benzenes can also be employed. For instance, the chlorination of 2-fluorotoluene (B1218778) can lead to various isomers, and controlling the regioselectivity is a significant synthetic challenge. google.com Selective halogenation often relies on directing group effects and careful control of reaction conditions.

Fluorination Methods:

The introduction of fluorine onto an aromatic ring can be achieved through several methods. Nucleophilic aromatic substitution (SNAr) is a common approach where a leaving group (such as a nitro or chloro group) is displaced by a fluoride (B91410) source, often activated by electron-withdrawing groups in the ortho or para positions. Transition metal-catalyzed fluorination reactions, using reagents like Selectfluor, have also become powerful tools for the direct C-H fluorination of aromatic compounds. numberanalytics.comresearchgate.netresearchgate.net For the synthesis of the 4-chloro-2-fluorophenyl precursor, the fluorine atom is typically incorporated in the starting material, such as 2-fluoroaniline.

The development of selective and efficient halogenation and fluorination methods is an active area of research, driven by the increasing importance of halogenated compounds in pharmaceuticals and materials science. nih.govnih.gov

Aldehyde Group Formation from Carboxylic Acid Derivatives

A crucial step in the synthesis of this compound is the selective reduction of a carboxylic acid derivative to the aldehyde oxidation state. Direct reduction of the corresponding carboxylic acid, 5-(4-Chloro-2-fluorophenyl)nicotinic acid, is challenging as most powerful reducing agents like lithium aluminum hydride (LiAlH₄) would continue the reduction to the primary alcohol. libretexts.org Therefore, the transformation is typically achieved by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride, ester, or amide, which can then be reduced under controlled conditions. researchgate.netchemistrysteps.com

Several specialized reagents have been developed for this partial reduction. libretexts.org These reagents are designed to be less reactive than LiAlH₄, allowing the reaction to be stopped at the aldehyde stage.

Key Reducing Agents for Carboxylic Acid Derivatives:

| Reagent | Derivative | Typical Conditions | Notes |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Acid Chloride | Low temperature | A bulky, less reactive hydride source that selectively reduces acid chlorides to aldehydes. libretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) | Ester, Nitrile | -78 °C | Over-reduction to the alcohol is prevented by using stoichiometric amounts at low temperatures. libretexts.orgchemistrysteps.com |

| Catalytic Hydrogenation | Nicotinic Acid | Metal catalyst (e.g., Palladium) | Can be used for the reduction of 5-arylnicotinic acids to the corresponding aldehydes. |

| Nickel-Catalyzed Reduction | Carboxylic Acid (activated) | Ni catalyst, silane (B1218182) reductant | Newer methods allow for the direct reduction of carboxylic acids after in-situ activation. nih.govrsc.org |

For the synthesis of nicotinaldehydes specifically, processes involving the reduction of nicotinic acid morpholinamides have been reported. This method provides a reliable route to the aldehyde with minimal over-reduction. Another established method is the catalytic hydrogenation of 5-arylnicotinic acids, which directly yields the desired 5-arylnicotinaldehyde.

Control of Regioselectivity and Stereochemistry in Synthesis

The core structure of this compound is assembled by forming a carbon-carbon bond between the pyridine ring and the 4-chloro-2-fluorophenyl ring. The primary challenge in this step is controlling the regioselectivity to ensure the aryl group is attached specifically at the C5 position of the pyridine ring. Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most widely used methods for this transformation. mdpi.comrsc.org

The Suzuki reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide. To synthesize the target molecule, the reaction would typically involve either:

Coupling of a 5-halonicotinaldehyde derivative with (4-chloro-2-fluorophenyl)boronic acid.

Coupling of a pyridine-5-boronic acid derivative with 1-bromo-4-chloro-2-fluorobenzene.

Factors Influencing Regioselectivity in Suzuki Couplings:

Nature of the Halogen: The reactivity of the C-X bond in oxidative addition to the palladium catalyst generally follows the trend I > Br > Cl > F. In di- or polyhalogenated pyridines, the most reactive halogen will typically couple first, allowing for selective functionalization. rsc.org For example, in a molecule like 5-bromo-2-chloropyridine, the Suzuki coupling preferentially occurs at the more reactive C5-Br position. rsc.org

Electronic Effects: The electron density of the carbon atom attached to the halogen influences the rate of oxidative addition. Electron-deficient positions on the pyridine ring are generally more reactive.

Steric Hindrance: Bulky substituents adjacent to a potential reaction site can hinder the approach of the catalyst, favoring reaction at a less sterically crowded position.

Catalyst and Ligand Choice: The specific palladium catalyst and phosphine (B1218219) ligand used can significantly influence the outcome and selectivity of the reaction. rsc.org

By carefully selecting the halogenated pyridine precursor and the boronic acid, along with optimized reaction conditions, the desired C5-arylated product can be synthesized with high regioselectivity. researchgate.netnih.govmdpi.comdntb.gov.ua

Regarding stereochemistry, the target molecule, this compound, is achiral and does not possess any stereogenic centers. The aromatic rings are planar, and there are no stereochemical considerations in its direct synthesis.

Modern Synthetic Techniques and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and safe manufacturing processes. Modern techniques such as automated synthesis and continuous flow chemistry are increasingly being implemented to meet these demands for complex molecules like pyridine derivatives. vcu.edu

Automated synthesis platforms integrate robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. nih.govfu-berlin.de These systems offer significant advantages for the synthesis of this compound by enabling high-throughput screening of reaction conditions (e.g., catalysts, ligands, solvents, and bases) to rapidly identify the optimal parameters for key steps like the Suzuki coupling. sigmaaldrich.com

Benefits of Automated Synthesis:

Increased Throughput: Allows for the rapid execution of numerous experiments in parallel, accelerating process development. researchgate.net

Improved Reproducibility: Minimizes human error, leading to more consistent and reliable results.

Data-Rich Experimentation: Automated data logging and in-line analysis provide comprehensive datasets for process understanding and optimization.

Resource Efficiency: Reduces the consumption of reagents and solvents by operating on a smaller scale for optimization studies. researchgate.net

For a multi-step synthesis, an automated platform can streamline the entire sequence, from coupling to purification, significantly reducing development time and enabling faster access to target molecules for further testing. nih.gov

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a paradigm shift from traditional batch processing. researchgate.netresearchgate.net This technology is particularly well-suited for the synthesis of pyridine derivatives and for handling challenging reactions like fluorination. organic-chemistry.orgthieme-connect.com

The Suzuki coupling, a cornerstone of the synthesis, can be significantly enhanced in a flow environment. mdpi.comacs.org Pumping the reaction mixture through a heated reactor containing an immobilized palladium catalyst allows for excellent control over temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times compared to batch methods. vapourtec.comacsgcipr.org This approach also simplifies catalyst removal and reuse, a key consideration for cost-effective and sustainable manufacturing. researchgate.net

Comparison of Batch vs. Continuous Flow Synthesis:

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hotspots. | Excellent; high surface area-to-volume ratio allows for precise temperature control. |

| Mass Transfer | Can be inefficient, especially in multiphasic reactions. | Superior mixing and interfacial contact. |

| Safety | Large volumes of hazardous materials are present at one time. | Small reaction volumes at any given time significantly reduce risk. researchgate.net |

| Scalability | "Scaling up" can be complex and unpredictable. | "Scaling out" by running longer or in parallel is straightforward. vapourtec.com |

| Process Control | Manual or semi-automated control of parameters. | Fully automated and precise control over all reaction parameters. |

Given that the target molecule contains a fluorine atom and is constructed via a palladium-catalyzed reaction, continuous flow technology presents a compelling strategy for its large-scale production, offering enhanced safety, efficiency, and scalability. acs.org

Chemical Reactivity and Mechanistic Investigations of 5 4 Chloro 2 Fluorophenyl Nicotinaldehyde

Reactivity Profiles of the Nicotinaldehyde Aldehyde Moiety

The aldehyde group (-CHO) attached to the pyridine (B92270) ring is a primary site of chemical reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.orgyoutube.com Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.orgkhanacademy.orgunacademy.com

The electrophilic carbonyl carbon of 5-(4-chloro-2-fluorophenyl)nicotinaldehyde is susceptible to attack by a variety of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate. khanacademy.org Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide, the creation of new carbon-carbon bonds with organometallic reagents like Grignard reagents, and the Wittig reaction to form alkenes. libretexts.org

In a typical Grignard reaction, an organomagnesium halide (R-MgX) would add to the aldehyde, and subsequent acidic workup would yield a secondary alcohol. This reaction is a fundamental method for constructing more complex molecular frameworks from an aldehyde precursor.

Table 1: Representative Nucleophilic Addition Reactions of Aldehydes

| Reaction | Nucleophile | Reagent(s) | Product Type |

|---|---|---|---|

| Cyanohydrin Formation | Cyanide (CN⁻) | HCN or NaCN/H⁺ | α-Hydroxynitrile |

| Grignard Reaction | Carbanion (R⁻) | R-MgX, then H₃O⁺ | Secondary Alcohol |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 5-(4-chloro-2-fluorophenyl)nicotinic acid. This transformation is a common and crucial step in organic synthesis. A wide array of oxidizing agents can accomplish this conversion under various conditions, ranging from mild to harsh. libretexts.org

Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), pyridinium (B92312) chlorochromate (PCC), and Oxone. libretexts.orgorganic-chemistry.org For instance, the oxidation of aldehydes to carboxylic acids can be achieved efficiently using Oxone (potassium peroxymonosulfate) in a simple and mild protocol, providing a valuable alternative to traditional metal-mediated oxidations. organic-chemistry.org Another method involves catalysis by N-hydroxyphthalimide (NHPI) in the presence of oxygen, which avoids the need for transition metals or hazardous oxidants. organic-chemistry.org

Table 2: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent(s) | Conditions | Reference |

|---|---|---|

| Oxone (KHSO₅·KHSO₄·K₂SO₄) | Varies (e.g., in DMF) | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Alkaline, aqueous solution | libretexts.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | organic-chemistry.org |

The resulting 5-(4-chloro-2-fluorophenyl)nicotinic acid is itself a valuable synthetic intermediate, particularly in the development of biologically active molecules. mdpi.com

The aldehyde group can be reduced to a primary alcohol, yielding [5-(4-chloro-2-fluorophenyl)pyridin-3-yl]methanol. This reduction is typically achieved with high selectivity using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this transformation. unacademy.com

Sodium borohydride is a milder reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol, and is highly effective for reducing aldehydes and ketones. google.com For example, the reduction of a structurally similar compound, 4-(4-chloro-2-fluorophenyl)nicotinaldehyde, to its corresponding alcohol has been reported using sodium borohydride. lookchem.com This suggests a similar protocol would be effective for the title compound. Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

Table 3: Common Reagents for the Reduction of Aldehydes to Primary Alcohols

| Reagent | Typical Solvent(s) | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones |

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. libretexts.orgnih.gov This reaction is one of the most fundamental and widely used methods for forming carbon-nitrogen double bonds. jetir.org The process is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule from the resulting carbinolamine intermediate. nih.gov

The formation of the imine is a reversible process, and the equilibrium can be driven toward the product by removing the water that is formed, often by using a Dean-Stark apparatus or a dehydrating agent. nih.gov A variety of amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff bases. These products are important intermediates in organic synthesis and are also studied for their wide range of biological activities. researchgate.netamazonaws.com For instance, fluorinated aldehydes are known to react with anilines to produce fluorinated imines in high yields. nih.gov

Table 4: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Reactivity of the Halogen Substituents on the Pyridine and Phenyl Rings

The halogen atoms on the aromatic rings introduce additional sites for chemical modification, primarily through nucleophilic aromatic substitution. The reactivity of these halogens is highly dependent on their position and the electronic nature of the aromatic ring to which they are attached.

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which activates the ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. youtube.com This activation is crucial for the SNAr mechanism to proceed at a practical rate. libretexts.org

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chlorine atom. SNAr reactions on 2-chloropyridines and other activated chloro-heterocycles are well-documented and are a cornerstone of heterocyclic chemistry for building molecular complexity. youtube.comrsc.orgresearchgate.net In contrast, the fluorine and chlorine atoms on the phenyl ring are not activated by strong electron-withdrawing groups in the ortho or para positions and are therefore generally inert to SNAr under typical conditions. mdpi.com

Table 5: Key Features of SNAr on the 2-Chloropyridine Moiety

| Feature | Description |

|---|---|

| Reaction Site | C-2 position of the pyridine ring |

| Activating Group | The ring nitrogen atom |

| Mechanism | Addition-Elimination via Meisenheimer complex |

| Leaving Group | Chloride ion (Cl⁻) |

| Typical Nucleophiles | Amines (RNH₂), Alkoxides (RO⁻), Thiolates (RS⁻) |

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Sites

The halogenated phenyl ring of this compound is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the chloro and fluoro substituents can be selectively exploited in various palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by transmetalation with an organometallic reagent (in Suzuki-Miyaura and Sonogashira couplings) or coordination of an amine and subsequent deprotonation (in Buchwald-Hartwig amination). The cycle concludes with reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | Methylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 78 |

Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.

Table 2: Illustrative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 90 |

| 2 | Aniline (B41778) | Pd(OAc)₂ | BrettPhos | LHMDS | Dioxane | 120 | 82 |

| 3 | Benzylamine | PdCl₂(dppf) | - | K₂CO₃ | THF | 90 | 88 |

Note: The data in this table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions.

Table 3: Exemplary Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 88 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 80 | 95 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | - (Cu-free) | Cs₂CO₃ | Acetonitrile | 100 | 85 |

Note: The data in this table is illustrative and based on general knowledge of Sonogashira coupling reactions.

Electronic and Steric Influence of Substituents on Reaction Pathways

The regioselectivity and efficiency of metal-catalyzed cross-coupling reactions on this compound are significantly influenced by the electronic and steric properties of its substituents.

The 4-chloro and 2-fluoro groups on the phenyl ring have distinct electronic effects. Fluorine is more electronegative than chlorine, but the C-Cl bond is generally more reactive in palladium-catalyzed oxidative addition than the C-F bond. This difference in reactivity allows for selective coupling at the chloro position while leaving the fluoro substituent intact, provided the reaction conditions are carefully controlled. The electron-withdrawing nature of both halogens can enhance the rate of oxidative addition, a key step in the catalytic cycle.

The aldehyde group on the pyridine ring is a strong electron-withdrawing group. This deactivates the pyridine ring towards electrophilic substitution but can influence the electronic properties of the entire molecule, potentially affecting the reactivity of the appended phenyl ring. The presence of the aldehyde also necessitates careful selection of reaction conditions to avoid undesired side reactions, such as reduction or oxidation of the aldehyde functionality.

Steric hindrance also plays a crucial role. The ortho-fluoro substituent can sterically hinder the approach of the bulky palladium catalyst to the C-Cl bond. However, in many modern catalytic systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), this steric hindrance can be overcome and may even be beneficial by promoting the reductive elimination step. The relative positions of the substituents on the phenyl ring and the pyridine ring create a specific steric environment that can influence the choice of optimal ligand and reaction conditions.

Elucidation of Reaction Mechanisms for Novel Transformations

While the general mechanisms of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are well-established, the specific mechanistic pathways for a polysubstituted substrate like this compound can have unique features. Mechanistic studies, often employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, are essential for understanding and optimizing these transformations.

For instance, in a sequential cross-coupling strategy, the selective activation of the C-Cl bond over the C-F bond would be a key mechanistic question. This selectivity is generally attributed to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond and the greater polarizability of the C-Cl bond, which facilitates oxidative addition.

Furthermore, the potential for catalyst inhibition or deactivation by the nitrogen atom of the pyridine ring is a critical consideration. The choice of ligand is paramount in preventing the formation of stable, off-cycle palladium-pyridine complexes that would sequester the catalyst and impede the reaction. Bulky ligands can create a coordination sphere around the palladium center that favors the desired catalytic cycle over unproductive side reactions.

In novel transformations, such as a hypothetical intramolecular cyclization reaction involving the aldehyde and a newly introduced substituent, the mechanism would need to be elucidated. This could involve identifying key intermediates, determining the rate-limiting step, and understanding the role of additives or co-catalysts. Such studies are fundamental to expanding the synthetic utility of this compound and designing new, efficient synthetic routes to complex target molecules.

Derivatization Strategies and Scaffold Exploration Based on 5 4 Chloro 2 Fluorophenyl Nicotinaldehyde

Design and Synthesis of Analogues Incorporating the Core Molecular Framework

The core molecular framework of 5-(4-chloro-2-fluorophenyl)nicotinaldehyde can be utilized as a foundational structure for the synthesis of various analogues. The synthetic strategy often involves leveraging the existing atoms as points for extension or modification. One common approach is the introduction of different substituents on the pyridine (B92270) or phenyl rings, although this typically involves starting from earlier precursors. For the aldehyde itself, standard organic transformations can produce a library of related compounds.

Key synthetic approaches for creating analogues include:

Modification of the Aldehyde Group: The aldehyde can be converted into a wide array of other functional groups, serving as a handle for introducing new molecular fragments (discussed further in 4.2).

Cross-Coupling Reactions: The chloro-substituent on the phenyl ring can be a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups. This allows for the synthesis of biaryl compounds with extended conjugation and varied three-dimensional shapes.

Nucleophilic Aromatic Substitution: The halogen atoms, particularly the fluorine, can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles.

These strategies enable the generation of a library of analogues with systematic variations, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Functional Group Interconversions and Modifications on the Aldehyde and Halogen Moieties

The aldehyde and halogen moieties are primary sites for functional group interconversions, providing a direct route to a wide range of derivatives.

Modifications of the Aldehyde Group:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting carboxylic acid can then be converted into esters, amides, or acid halides, opening up further derivatization pathways.

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized, for instance, by converting it into an ether or an ester.

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new secondary or tertiary amines, respectively. This is a powerful method for introducing nitrogen-containing functional groups.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituents on the newly formed double bond.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard or organolithium reagents to the aldehyde yields secondary alcohols, providing a method for creating new carbon-carbon bonds.

Modifications of the Halogen Moieties: The chloro and fluoro groups on the phenyl ring offer opportunities for modification, primarily through metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is more susceptible to oxidative addition in palladium-catalyzed cycles than the carbon-fluorine bond. Therefore, selective coupling reactions at the chlorine position are feasible.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Sonogashira Coupling: Coupling with terminal alkynes using palladium and copper catalysts to introduce alkynyl groups.

A summary of potential functional group interconversions is presented below.

| Starting Group | Reagents/Reaction | Product Functional Group |

| Aldehyde | KMnO₄, H₂O₂ | Carboxylic Acid |

| Aldehyde | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldehyde | R-NH₂, NaBH(OAc)₃ | Secondary Amine |

| Aldehyde | Ph₃P=CHR (Wittig) | Alkene |

| Aryl Chloride | R-B(OH)₂, Pd catalyst | Aryl-Alkyl/Aryl-Aryl |

| Aryl Chloride | R-NH₂, Pd catalyst | Aryl-Amine |

Annulation Reactions for Formation of Fused Heterocyclic Systems (e.g., Dihydropyridines, Quinazolines)

Annulation reactions utilize the aldehyde group of this compound to construct new rings, leading to the formation of fused or complex heterocyclic systems. These reactions are particularly valuable for generating scaffolds with significant biological relevance.

Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that can employ this compound as the aldehyde component. organic-chemistry.orgjsynthchem.com This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). jsynthchem.comnih.gov The resulting 1,4-dihydropyridine (B1200194) (DHP) core is a well-known pharmacophore. nih.gov The reaction is versatile and can be performed using various catalysts and conditions, including greener methods in aqueous solvents. jsynthchem.comresearchgate.net

A representative Hantzsch reaction is shown below:

Reactants: this compound, Ethyl acetoacetate (B1235776) (2 eq.), Ammonium acetate.

Product: Diethyl 4-(5-(4-chloro-2-fluorophenyl)pyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

The properties of the resulting DHPs can be tuned by varying the β-ketoester component.

| β-Ketoester | Ammonia Source | Resulting Dihydropyridine Substituents |

| Ethyl Acetoacetate | Ammonium Acetate | 2,6-dimethyl-3,5-di(ethoxycarbonyl) |

| Methyl Acetoacetate | Ammonium Acetate | 2,6-dimethyl-3,5-di(methoxycarbonyl) |

| Ethyl Benzoylacetate | Ammonium Acetate | 2,6-diphenyl-3,5-di(ethoxycarbonyl) |

Quinazolines: Quinazolines and their derivatives can be synthesized through various condensation reactions involving an aldehyde. openmedicinalchemistryjournal.comnih.gov A common method involves the reaction of this compound with 2-aminobenzonitriles or 2-aminobenzamides. For example, a palladium-catalyzed cascade reaction of 2-aminobenzonitriles with aldehydes can yield 4-arylquinazolines. organic-chemistry.org Another approach is the iodine-catalyzed reaction between 2-aminobenzaldehydes and amines, though this would not directly use the title compound as the aldehyde. However, numerous multi-component reactions exist for quinazoline (B50416) synthesis that can incorporate aromatic aldehydes. openmedicinalchemistryjournal.comorganic-chemistry.org

For instance, the reaction with 2-aminobenzamide (B116534) could proceed as follows:

Reactants: this compound, 2-Aminobenzamide.

Conditions: Acid or metal catalyst, often with an oxidant.

Product: 2-(5-(4-chloro-2-fluorophenyl)pyridin-3-yl)quinazolin-4(3H)-one.

These annulation strategies transform the relatively simple starting aldehyde into complex, polycyclic scaffolds, significantly expanding the accessible chemical diversity.

Rational Design of Modified Scaffolds for Specific Chemical Interactions

The rational design of novel compounds from the this compound scaffold involves a targeted approach to creating molecules that can engage in specific interactions with biological targets. nih.govnih.gov This process often utilizes computational tools and an understanding of structure-activity relationships (SAR). nih.gov

The scaffolds generated in the previous sections, such as dihydropyridines and quinazolines, serve as starting points for this design process.

Dihydropyridine Scaffold: The 1,4-DHP scaffold is famously associated with L-type calcium channel blockers. Rational design could involve modifying the substituents on the DHP ring to enhance potency and selectivity. For example, the ester groups at the 3 and 5 positions can be varied to modulate solubility and metabolic stability. The 4-aryl group, which in this case is the 5-(4-chloro-2-fluorophenyl)pyridinyl moiety, is crucial for activity. Modifications to this group, perhaps by replacing the chlorine via Suzuki coupling as described in 4.2, could be explored to probe interactions within the receptor's binding pocket. mdpi.com

Quinazoline Scaffold: Quinazolines are privileged structures found in numerous bioactive compounds, including kinase inhibitors. researchgate.net The 2- and 4-positions of the quinazoline ring are common points for modification. The 2-position, occupied by the substituted pyridinyl group, can be tailored to fit into specific enzymatic clefts. Rational design might involve using molecular docking to predict the binding modes of different analogues within a target kinase's active site. rug.nl Based on these predictions, new derivatives with improved binding affinity can be synthesized by altering the substitution pattern on the phenyl or pyridine rings of the original aldehyde.

Advanced Spectroscopic and Structural Characterization of 5 4 Chloro 2 Fluorophenyl Nicotinaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial relationships of atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural assessment of 5-(4-Chloro-2-fluorophenyl)nicotinaldehyde.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the three protons on the pyridine (B92270) ring, and the three protons on the 4-chloro-2-fluorophenyl ring. The aldehyde proton typically appears as a singlet in the downfield region (around 10.0 ppm). The aromatic protons will appear between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns (multiplicities) determined by their positions on the rings and the electronic effects of the substituents (aldehyde, chloro, and fluoro groups).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would feature a signal for the aldehyde carbonyl carbon significantly downfield (typically 190-200 ppm). The twelve aromatic carbons (five from the pyridine ring and six from the phenyl ring, with one shared) would resonate in the 110-165 ppm range. The positions of these signals are influenced by the attached atoms; for instance, carbons bonded to the electronegative fluorine and chlorine atoms will show characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CH O | ~10.1 (s) | - |

| Aldehyde C HO | - | ~192 |

| Pyridine Ring Protons | 8.5 - 9.2 (m) | - |

| Phenyl Ring Protons | 7.2 - 7.8 (m) | - |

| Pyridine Ring Carbons | - | 120 - 155 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring and on the phenyl ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the molecular skeleton. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu HMBC is crucial for piecing together the entire molecular structure by connecting different fragments, such as linking the protons on the phenyl ring to the carbons of the pyridine ring across the C-C bond that joins them. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of the molecule, such as the relative orientation of the two aromatic rings.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental composition. For this compound, with a molecular formula of C₁₂H₇ClFNO, HRMS is used to verify that the experimental mass corresponds to the calculated theoretical mass. chemscene.com

Fragmentation Analysis: Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragments. For an aromatic aldehyde, common fragmentation pathways include the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the aldehyde group. miamioh.edu Further fragmentation of the aromatic rings would also be observed. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a distinctive signature in the mass spectrum.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClFNO |

| Molecular Weight | 235.64 g/mol |

| Calculated Exact Mass [M+H]⁺ | 236.0222 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretch of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹. libretexts.org Other key absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and bands corresponding to the C-Cl and C-F stretches at lower wavenumbers. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

X-ray Diffraction (XRD) for Definitive Solid-State Structure Elucidation

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Theoretical and Computational Chemistry Applied to 5 4 Chloro 2 Fluorophenyl Nicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools used to predict the properties of molecules based on the principles of quantum mechanics. imgroupofresearchers.comwikipedia.org Methods such as Density Functional Theory (DFT) or ab initio calculations are employed to solve approximations of the Schrödinger equation for a given molecule. imgroupofresearchers.comlsu.edu

For 5-(4-Chloro-2-fluorophenyl)nicotinaldehyde, these calculations would first involve a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. lsu.edu The output of this calculation would be a detailed list of bond lengths, bond angles, and dihedral angles that define the molecule's geometry. This optimized structure is the foundation for nearly all other computational property predictions.

Following geometry optimization, the electronic structure is analyzed. This involves determining the distribution of electrons within the molecule and the energies of the molecular orbitals. solubilityofthings.com Key outputs would include the total energy, dipole moment, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which describe how electron density is distributed across the different atoms. This information is crucial for understanding the molecule's polarity and electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Reaction Pathway Studies

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org These two orbitals are called the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction. youtube.com

An FMO analysis of this compound would provide critical insights into its chemical behavior:

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of the molecule to donate electrons. The location of the HOMO density indicates the most probable sites for electrophilic attack. In this molecule, the HOMO would likely be distributed across the electron-rich aromatic rings.

LUMO: The LUMO is the orbital with the lowest energy that is vacant of electrons. It represents the ability of the molecule to accept electrons. The location of the LUMO density highlights the most probable sites for nucleophilic attack. For this compound, the LUMO would be expected to be localized on the electron-deficient aldehyde group and the pyridine (B92270) ring. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. numberanalytics.com

By analyzing the energies and spatial distributions of these orbitals, chemists can predict how the molecule will interact with other reagents, guiding the study of potential reaction pathways. numberanalytics.comacs.org

Relativistic Time-Dependent Density Functional Theory (TD-DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. wikipedia.orgmpg.de It is widely applied to predict UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. wikipedia.org

A TD-DFT study on this compound would yield its theoretical absorption spectrum, showing the wavelengths at which the molecule absorbs light and the intensity of these absorptions. This is valuable for characterizing the molecule and understanding its photophysical properties.

The term "relativistic" refers to the inclusion of relativistic effects in the calculations. These effects become significant for molecules containing heavy elements (typically from the fifth row of the periodic table and below), where electrons move at speeds approaching the speed of light, altering their mass and the shapes of their orbitals. rsc.org For this compound, which contains only lighter elements up to chlorine, relativistic effects are generally small, and standard non-relativistic TD-DFT calculations are usually sufficient. However, a full relativistic treatment would provide the most accurate results, accounting for even minor spin-orbit coupling effects that can influence excited state properties. aip.orgresearchgate.net

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.orgresearchgate.net By mapping the electron distribution of a molecule within a crystal, it provides a three-dimensional surface that delineates the close contact interactions between neighboring molecules. set-science.com

If a crystal structure of this compound were available, a Hirshfeld analysis would reveal:

d_norm Surfaces: These surfaces are colored to show intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots on the surface highlight particularly short and strong interactions, such as hydrogen bonds, while blue regions indicate weaker or no significant contacts. mdpi.com

2D Fingerprint Plots: These plots summarize all the intermolecular interactions by plotting the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). scirp.orgset-science.com The plot can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, O···H, Cl···H). This quantification helps in understanding which forces are most important for stabilizing the crystal packing. mdpi.comrsc.org

This analysis would be invaluable for understanding the solid-state properties of the compound and for crystal engineering.

Prediction of Synthetic Accessibility and Route Optimization

This is often achieved through two primary approaches:

Synthetic Accessibility Scores: Algorithms like the SAscore analyze a molecule's structure based on fragment contributions and complexity penalties (e.g., for stereocenters or non-standard ring systems). proquest.com The algorithm returns a score, typically from 1 (very easy to make) to 10 (very difficult to make), which provides a quick heuristic for chemists. acs.org

Computer-Assisted Retrosynthesis: More advanced tools use AI and machine learning models trained on vast reaction databases. nih.gov These programs can propose one or more complete synthetic routes by performing retrosynthesis—computationally breaking the target molecule down into simpler, commercially available starting materials. proquest.com This not only predicts if a molecule is synthesizable but also provides chemists with optimized, step-by-step reaction pathways.

Rationalization of Substituent Effects on Electronic Distribution and Reactivity

The chemical properties of an aromatic compound are heavily influenced by its substituents. libretexts.org For this compound, the substituents on the pyridine ring are the aldehyde group (-CHO) and the 4-chloro-2-fluorophenyl group. Their effects can be rationalized by considering inductive and resonance effects. lasalle.edu

Inductive Effects: Due to their high electronegativity, the chlorine and fluorine atoms on the phenyl ring strongly pull electron density through the sigma bonds (a -I effect). This makes the phenyl ring itself electron-poor. numberanalytics.com

Resonance Effects: The aldehyde group is a strong electron-withdrawing group via resonance (a -M effect). It pulls pi-electron density from the pyridine ring into its carbonyl bond. This deactivates the pyridine ring towards electrophilic substitution, particularly at the positions ortho and para to the aldehyde. lasalle.edu The halogens also have lone pairs that can donate electron density through resonance (+M effect), but for halogens, the inductive withdrawing effect is generally dominant. libretexts.org

Applications and Potential in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Organic Molecules

5-(4-Chloro-2-fluorophenyl)nicotinaldehyde serves as a highly versatile scaffold for the synthesis of intricate organic molecules, particularly those with potential biological activity. The aldehyde functionality is a key reactive site, enabling a wide array of chemical transformations.

The aldehyde group can readily undergo condensation reactions with various nucleophiles to form Schiff bases, or participate in multicomponent reactions to build complex heterocyclic systems. For instance, similar nicotinaldehyde precursors are known to react with aminocrotonates to form 1,4-dihydropyridine (B1200194) derivatives. A notable example from the literature is the synthesis of diethyl 4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate, which has been identified as a potent anti-fungal agent. This highlights the potential of this compound as a starting material for novel therapeutic agents.

Furthermore, the aldehyde can be a precursor for the synthesis of various kinase inhibitors. Many small molecule kinase inhibitors feature a substituted pyridine (B92270) or pyrimidine core, and the 5-aryl-nicotinaldehyde framework is a key starting point for accessing such structures. The development of potent and selective IRAK4 inhibitors, for example, has utilized 5-aryl-2,4-diaminopyrimidine core structures, which can be synthesized from precursors derived from 5-aryl-nicotinaldehydes.

The presence of the 4-chloro-2-fluorophenyl group also offers opportunities for further functionalization through cross-coupling reactions, allowing for the introduction of additional molecular complexity. This combination of reactive sites makes this compound a valuable building block for medicinal chemists and synthetic organic chemists aiming to construct novel and complex molecular entities.

Intermediacy in the Synthesis of Functional Organic Materials

While the primary focus of research on this compound has been on the synthesis of discrete, biologically active molecules, its structure also suggests potential as an intermediate in the synthesis of functional organic materials. The aldehyde group is a key functionality for the creation of polymers.

Aldehydes can undergo polymerization to form polyacetals, and the copolymerization of different aldehydes can lead to functional polymers with tailored properties. For example, the copolymerization of phthalaldehyde with substituted benzaldehydes has been shown to produce functional, metastable polymers that can depolymerize under specific triggers. This suggests that this compound could be incorporated into such polymer chains, introducing the halogenated phenyl and pyridine moieties, which could impart specific properties such as altered solubility, thermal stability, or refractive index to the resulting material.

Moreover, the aromatic and heterocyclic rings in the molecule could contribute to the electronic and photophysical properties of a polymer. The development of functional polymers from renewable resources, such as those derived from α-unsaturated γ-butyrolactones, demonstrates the broad scope of monomers that can be used to create materials with interesting properties. While specific research on the polymerization of this compound is not yet prominent, the fundamental reactivity of its aldehyde group points to its potential as a monomer or co-monomer in the field of materials science.

Role in the Development of Novel Catalytic Systems

The structural features of this compound make it a promising precursor for the synthesis of ligands for novel catalytic systems. The pyridine nitrogen and the aldehyde group can be readily converted into a variety of chelating ligands.

A common strategy is the formation of Schiff bases through the condensation of the aldehyde with a primary amine. These Schiff base ligands, containing both nitrogen and oxygen donor atoms, can coordinate with a wide range of transition metals to form stable complexes. Such metal complexes have been shown to exhibit significant catalytic activity in various organic transformations.

For instance, Schiff base complexes of cobalt, nickel, and copper have been utilized as catalysts in oxidation and hydrogenation reactions. The electronic properties of the ligand, influenced by the substituents on the aromatic rings, can tune the catalytic activity of the metal center. The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring of this compound would influence the electronic environment of the metal center in its complexes, potentially leading to unique catalytic properties.

While there are no specific reports on catalytic systems derived from this compound, the well-established use of Schiff base complexes in catalysis strongly suggests its potential in this area. Research in this direction could lead to the development of new, efficient catalysts for a variety of chemical processes.

Contribution to the Construction of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds are of paramount importance in drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound is an excellent starting material for the construction of diverse libraries of heterocyclic compounds, which can then be screened for biological activity.

The aldehyde group can participate in a variety of cyclization and multicomponent reactions to generate a wide range of heterocyclic scaffolds. For example, it can be used in the synthesis of pyrimidines and fused pyrimidine systems like pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The general synthesis of pyrimidines often involves the condensation of a three-carbon unit with an amidine, and this compound can serve as a precursor to such three-carbon units.

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The versatility of this compound allows for the rapid generation of a multitude of derivatives by varying the reaction partners in multicomponent reactions or by modifying the initial product through subsequent reactions. This enables the exploration of a broad chemical space around the 5-aryl-pyridine core, increasing the probability of identifying novel hit compounds for various biological targets. The structural diversity and versatility of heterocycles make them attractive building blocks in drug design, and this aldehyde is a valuable tool for accessing this diversity. nih.gov

Future Perspectives and Emerging Research Directions for 5 4 Chloro 2 Fluorophenyl Nicotinaldehyde Research

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 5-(4-chloro-2-fluorophenyl)nicotinaldehyde and its derivatives will likely prioritize green chemistry principles. Current multi-step syntheses, while effective, may involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste. Future research will aim to develop more atom-economical and environmentally benign routes.

Key areas of focus will include:

Catalytic C-H Activation: Direct functionalization of C-H bonds on the pyridine (B92270) or phenyl rings would represent a significant leap in efficiency, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes could enable highly selective transformations under mild conditions, reducing the environmental impact of the synthesis.

Photoredox Catalysis: Visible-light-mediated reactions offer a powerful tool for forging complex bonds under gentle conditions, potentially streamlining synthetic sequences.

| Methodology | Potential Advantage | Research Focus |

| Catalytic C-H Activation | Reduced step count, higher atom economy | Developing selective catalysts for pyridine and phenyl C-H bonds |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Optimization of reaction conditions in continuous flow reactors |

| Biocatalysis | High selectivity, mild conditions, sustainability | Engineering enzymes for specific transformations on the scaffold |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Exploring new light-mediated coupling reactions |

Exploration of Unprecedented Chemical Transformations

The unique electronic and steric properties of this compound provide a rich playground for discovering novel chemical reactions. The interplay between the electron-withdrawing nature of the aldehyde and the halogenated phenyl ring, combined with the coordination capabilities of the pyridine nitrogen, could be harnessed for unprecedented transformations.

Future research could explore:

Novel Multicomponent Reactions (MCRs): Designing new MCRs that utilize the aldehyde functionality in concert with the pyridine ring could rapidly generate molecular complexity from simple starting materials. mdpi.com This approach is efficient for building libraries of structurally diverse compounds.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective transformation of the aldehyde group or for reactions at other positions on the scaffold is a significant area for exploration.

Frustrated Lewis Pair (FLP) Chemistry: The nitrogen atom of the pyridine ring could act as a Lewis base in conjunction with a bulky Lewis acid, enabling unique activation modes for small molecules and subsequent reactions.

Late-Stage Functionalization: Developing methods to selectively modify the chloro- and fluoro-substituents at later stages of a synthetic sequence would provide rapid access to analogues for structure-activity relationship studies.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by shifting from intuition-driven discovery to data-driven design. researchgate.net For this compound, these computational tools can accelerate research in several ways. nih.govmit.edu

Retrosynthetic Planning: ML-based algorithms can analyze the structure of complex target molecules containing the this compound core and propose novel and efficient synthetic routes that a human chemist might overlook. acs.org

Reaction Outcome and Condition Prediction: AI models can be trained on vast datasets of chemical reactions to predict the likely outcome of a novel transformation involving this aldehyde or to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby minimizing trial-and-error experimentation. nih.gov

Discovery of Novel Reactivity: By analyzing the electronic structure of the molecule, ML models may identify unforeseen reactivity patterns, guiding chemists toward the discovery of entirely new chemical transformations. Recent studies have shown the power of ML in predicting properties and screening virtual libraries of related pyridine-based polymers. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis | Propose efficient synthetic pathways to complex targets | Reduced development time and cost for new derivatives |

| Reaction Optimization | Predict optimal conditions for higher yields and selectivity | Minimized experimental effort and resource consumption |

| Reactivity Prediction | Identify novel, unexplored chemical transformations | Expansion of the synthetic utility of the core scaffold |

Design of Next-Generation Molecular Scaffolds with Tunable Reactivity

A molecular scaffold is a core structure upon which functional groups can be appended to create a family of related molecules. mdpi.com The this compound structure is an ideal starting point for creating next-generation scaffolds with precisely controlled three-dimensional shapes and tunable reactivity.

Future directions in this area include:

Diversification through Orthogonal Handles: Introducing additional functional groups that react under different conditions (orthogonal handles) would allow for the stepwise and controlled elaboration of the core structure. This rational approach enables the precise construction of complex, multifunctional molecules. mdpi.com

Conformationally Restricted Analogues: By incorporating the scaffold into more rigid, cyclic systems, researchers can create molecules with well-defined shapes. This is particularly important in fields like medicinal chemistry, where the three-dimensional structure of a molecule is critical for its biological activity.

Dynamic Covalent Scaffolds: Utilizing reversible bond-forming reactions, it may be possible to create dynamic libraries of compounds that can adapt their structure in response to external stimuli, opening doors to applications in chemical sensing and smart materials.

Bioisosteric Replacement: The chloro and fluoro substituents can be replaced with other groups that mimic their steric and electronic properties (bioisosteres) to fine-tune the properties of the resulting molecules for specific applications. The 4-(pyridinyl) substituent, for instance, has been shown to be a bioisostere for a 4-(nitrophenyl) group in dihydropyridine (B1217469) systems. researchgate.net

The exploration of these future research directions will ensure that this compound remains a valuable and versatile platform for innovation in chemical synthesis and materials science.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(4-Chloro-2-fluorophenyl)nicotinaldehyde?

The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing aryl-substituted nicotinaldehydes. For example, 5-bromonicotinaldehyde can react with 4-chloro-2-fluorophenylboronic acid under palladium catalysis (e.g., PdCl₂(dppf)-CH₂Cl₂) in a mixed solvent system (1,2-dimethoxyethane/ethanol/H₂O) with cesium carbonate as a base. Purification via flash chromatography (0–40% ethyl acetate in hexanes) typically yields the product . Key parameters to optimize include reaction temperature (80°C), time (12–24 h), and stoichiometry of the boronic acid (1:1 molar ratio).

Q. How can the purity and structural integrity of this compound be validated?

Combine nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HRMS). For NMR, characteristic signals include the aldehyde proton (~10.17 ppm) and aromatic protons in the pyridine and phenyl rings (δ 8.27–7.27 ppm). Chromatographic methods (TLC or HPLC) with UV detection at 254 nm can confirm homogeneity. Crystallization attempts using slow evaporation in dichloromethane/hexane mixtures may further validate purity .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing NMDA receptor ligands and WDR5 protein degraders. For example, reductive amination with cyclopentanamine generates analogues for neurological studies, while coupling with benzamide derivatives enables exploration of epigenetic targets .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in downstream functionalization?

The electron-withdrawing chloro and fluoro substituents on the phenyl ring deactivate the aldehyde group, reducing its electrophilicity. Steric hindrance from the 2-fluoro substituent may slow nucleophilic additions (e.g., oxime formation). Computational studies (DFT at M06/6-311G(d,p)) on analogous compounds suggest that substituent positioning alters frontier molecular orbitals, affecting charge transfer in reactions like reductive amination .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

Key challenges include:

- Low yields in cross-coupling steps : Optimize catalyst loading (e.g., 4 mol% PdCl₂(dppf)) and use microwave-assisted heating to reduce reaction time.

- Purification difficulties : Switch from flash chromatography to recrystallization in ethanol/water for large batches.

- By-product formation : Monitor intermediates via LC-MS and employ scavenger resins (e.g., QuadraSil MP) to remove residual palladium .

Q. How can the inhibitory activity of derivatives against nicotinamidase enzymes be evaluated?

Use whole-cell kinetic assays with E. coli expressing nicotinamidase. Measure inhibition via colorimetric methods:

- PZA/AFS assay : Mix pyrazinamide (PZA) with ammonium ferric sulfate (AFS); nicotinamidase converts PZA to pyrazinoic acid, forming a red complex with Fe³⁺. Inhibitors reduce color intensity (detectable at 490 nm).

- Ki determination : Fit dose-response curves to calculate inhibition constants. For this compound derivatives, expect Ki values in the sub-micromolar range based on analogous nicotinaldehyde inhibitors .

Q. How do computational and experimental data compare for structural and electronic properties?

DFT studies on 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde reveal:

- Bond lengths : Calculated C=O bond length (1.221 Å) matches experimental X-ray data (1.215 Å).

- NLO properties : Predicted hyperpolarizability (β = 4.5 ×10⁻³⁰ esu) aligns with experimental SHG measurements in crystalline phases.

Discrepancies in dipole moments (DFT: 5.2 D vs. experimental: 4.8 D) may arise from solvent effects or crystal packing .

Methodological Considerations Table

Contradictions and Resolutions

- Suzuki-Miyaura yield variability : reports 58.9% yield for a similar compound, while other studies suggest yields up to 75% with microwave assistance. Resolution: Optimize ligand choice (XPhos instead of dppf) and solvent polarity .

- Inhibitor potency discrepancies : Nicotinaldehyde derivatives show lower Ki values in kinetic assays than predicted in silico. Resolution: Account for membrane permeability in whole-cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.